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molecular formula C5H7NO3 B1278646 (3-Methoxy-1,2-oxazol-5-yl)methanol CAS No. 35166-36-0

(3-Methoxy-1,2-oxazol-5-yl)methanol

Cat. No. B1278646
M. Wt: 129.11 g/mol
InChI Key: DIIVXOUBNHJXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622953

Procedure details

A mixture of 1.0 g 5-hydroxymethyl-3-methoxy-isoxazole and 10 g thionyl chloride was stirred at room temperature for 20 h. The excess thionylchloride was removed in vacuo, dissolved in toluene and the solvent evaporated. 1.0 g of an oil was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[O:7][N:6]=[C:5]([O:8][CH3:9])[CH:4]=1.S(Cl)([Cl:12])=O>>[Cl:12][CH2:2][C:3]1[O:7][N:6]=[C:5]([O:8][CH3:9])[CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC1=CC(=NO1)OC
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionylchloride was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluene
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClCC1=CC(=NO1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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